![molecular formula C10H9F3O2 B3324835 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 198226-65-2](/img/structure/B3324835.png)
2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Overview
Description
“2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound with the empirical formula C10H9F3O2 . It has a molecular weight of 218.17 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isFC(F)(F)C(C=C1)=CC=C1OCC2CO2
. The InChI key for the compound is GYOFXQNABVOHIB-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The predicted boiling point of the compound is 252.5±40.0 °C . The predicted density of the compound is 1.304±0.06 g/cm3 .Scientific Research Applications
Modification of Cyanate Ester Resins
This compound has been used to modify bisphenol A dicyanate ester (BADCy) resins via copolymerization reaction . The modified BADCy resin presented ultralow dielectric constant and dielectric loss tangent values, high mechanical properties, and superior thermal and dimensional stability . This makes it potentially useful in the fabrication of radomes and antenna systems of aircraft .
Development of Ultralow Dielectric Materials
The compound’s ability to present ultralow dielectric properties when used to modify BADCy resins suggests potential use in the development of ultralow dielectric materials . These materials are crucial in various fields, including electronics and telecommunications.
Improvement of Mechanical Properties of Resins
The compound has been shown to improve the mechanical properties of BADCy resins . This suggests potential applications in fields where enhanced mechanical strength of materials is required.
Enhancement of Thermal and Dimensional Stabilities of Resins
The compound has been used to enhance the thermal and dimensional stabilities of BADCy resins . This suggests potential applications in fields where materials with high thermal and dimensional stabilities are required.
Mechanism of Action
Target of Action
The primary target of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is the adenosine monophosphate (AMP)-activated protein kinase (Ampk) . Ampk is a central regulator of metabolic pathways and plays a crucial role in maintaining energy homeostasis in cells .
Mode of Action
This interaction could lead to changes in the regulation of metabolic pathways controlled by Ampk .
Biochemical Pathways
The compound’s interaction with Ampk affects various biochemical pathways. Ampk is a key regulator of multiple metabolic pathways, including glucose and lipid metabolism . Therefore, modulation of Ampk activity can have downstream effects on these pathways .
Result of Action
The molecular and cellular effects of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane’s action are likely related to its influence on Ampk activity and the subsequent regulation of metabolic pathways . For instance, increasing Ampk activity has been associated with improved insulin sensitivity .
properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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